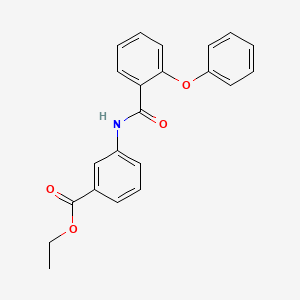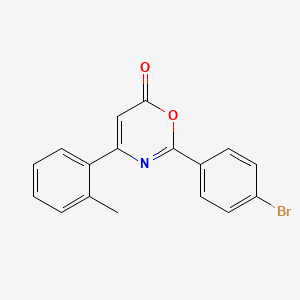![molecular formula C21H19ClN2O6S2 B3953527 (5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953527.png)
(5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
The compound (5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with chlorophenoxy, ethoxy, and nitrobenzylidene groups, making it a versatile candidate for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the thiazolidinone core This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The thiazolidinone ring can be reduced to a thiazolidine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the chlorophenoxy moiety.
Wissenschaftliche Forschungsanwendungen
(5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to active sites or modulate signaling pathways, leading to its observed biological effects. For example, the nitrobenzylidene group may participate in redox reactions, while the thiazolidinone core could interact with protein targets.
Vergleich Mit ähnlichen Verbindungen
(5E)-5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared to other thiazolidinone derivatives, such as:
Dichloroaniline: Known for its use in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with applications in biological research.
The uniqueness of This compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxy-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S2/c1-2-28-17-11-13(12-18-20(25)23-21(31)32-18)10-16(24(26)27)19(17)30-9-3-8-29-15-6-4-14(22)5-7-15/h4-7,10-12H,2-3,8-9H2,1H3,(H,23,25,31)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNBSEVXEATPTG-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3953448.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953455.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953456.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953459.png)
![N-[4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3953460.png)

![1-[6-Methyl-4-(4-phenylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone](/img/structure/B3953487.png)

![3-amino-2-butyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3953491.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(3,5-dimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3953493.png)

![Ethyl 1-{[2-(acetylamino)phenyl]carbonyl}piperidine-3-carboxylate](/img/structure/B3953508.png)
![3-BROMO-N-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]-4-METHOXYBENZAMIDE](/img/structure/B3953510.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3953517.png)
